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Compound of Interest

Compound Name: EDTA Tris

Cat. No.: B3041845

This technical support guide provides troubleshooting advice and detailed protocols for
researchers, scientists, and drug development professionals who are encountering issues with
dissolving DNA in Tris-EDTA (TE) buffer.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide

Q1: Why is my DNA pellet not dissolving in Tris-EDTA
(TE) buffer?

Al: Difficulty in dissolving a DNA pellet in TE buffer is a common issue with several potential
causes. The following sections detail these causes and provide solutions to resolve them.

Cause 1: Over-dried DNA Pellet

Over-drying the DNA pellet after ethanol precipitation can make it very difficult to rehydrate.[1]
[2][3][4] This is one of the most frequent reasons for dissolution problems. Using a vacuum to
dry the pellet often leads to over-drying.[2]

Solution:

e Prevention: Air-dry the pellet at room temperature for 5-10 minutes, or just until the smell of
ethanol is gone.[3] The pellet should appear translucent, not stark white and chalky.
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o Resolution: If the pellet is already over-dried, gentle heating can aid dissolution. Add TE
buffer and incubate at 37°C to 60°C with periodic, gentle flicking of the tube.[1][4] Avoid
vigorous vortexing, especially with high molecular weight DNA, as this can cause shearing.

[5]
Cause 2: Residual Ethanol

Ethanol remaining from the precipitation wash step can interfere with the solubility of DNA in
the aqueous TE buffer.[1][4]

Solution:

e Prevention: After the final ethanol wash, carefully pipette off all the supernatant. A brief,
gentle spin in a microfuge can help collect the last drops of ethanol at the bottom of the tube
for easier removal.[6]

o Resolution: If you suspect ethanol contamination, you can re-precipitate the DNA. Add salt
(e.g., sodium acetate) and 2-2.5 volumes of cold 100% ethanol, centrifuge to pellet the DNA
again, and then carefully dry the pellet, ensuring all ethanol is removed this time.

Cause 3: High Salt Concentration
Residual salts from the DNA precipitation step can inhibit dissolution.[1]
Solution:

o Prevention: Ensure the DNA pellet is washed at least once (preferably twice) with 70%
ethanol to remove excess salts.

¢ Resolution: If high salt concentration is suspected, the DNA can be purified again by re-
precipitating it.

Cause 4: Protein or Polysaccharide Contamination

Contaminants such as proteins or, particularly in plant DNA extractions, polysaccharides can
result in a sticky or gooey pellet that is difficult to dissolve.[1][5][7]

Solution:
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e Protein Contamination: Perform a proteinase K digestion followed by a phenol-chloroform
extraction to remove protein contaminants. See the detailed protocols below.

e Polysaccharide Contamination: For plant DNA, using a CTAB extraction method can help
remove polysaccharides.[1] Alternatively, specialized purification columns can be used.

Cause 5: Incorrect TE Buffer pH or Composition

The pH of the TE buffer is crucial for DNA solubility. DNA is most stable and soluble at a slightly
alkaline pH of around 8.0.[1][8] An acidic pH can lead to decreased solubility and even DNA
damage.[8]

Solution:

 Verification: Check the pH of your TE buffer. Ensure it is at or near 8.0.

o Preparation: Prepare fresh TE buffer using high-quality reagents and adjust the pH carefully.
A standard 1X TE buffer recipe is provided in the protocols section.

Cause 6: High Molecular Weight (HMW) DNA

Very large DNA molecules, such as genomic DNA, are inherently more difficult to dissolve and
can produce highly viscous solutions.[3][9]

Solution:

» Gentle Dissolution: Avoid vigorous mixing or vortexing, which can shear HMW DNA.[5]
Instead, dissolve the pellet by gentle rocking or inversion at 4°C overnight or by incubating at
a moderate temperature (e.g., 37°C) for a few hours with occasional gentle flicking.[10]

 Increased Volume: Use a larger volume of TE buffer to reduce the final DNA concentration.

Cause 7: High DNA Concentration

Attempting to dissolve a very large DNA pellet in a small volume of TE buffer can lead to
incomplete dissolution.[1]

Solution:
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 Increase Buffer Volume: Add more TE buffer to the pellet to decrease the final concentration.
A typical starting volume is 200-300 pL, but this can be adjusted based on the size of the
pellet.[1]

Quantitative Data Summary

While direct time-course data for DNA dissolution is not readily available in the literature, the
following table summarizes the recommended temperatures and incubation times to aid in the

dissolution of problematic DNA pellets.

Condition Temperature Incubation Time Notes

Gentle agitation can

Standard Dissolution Room Temperature 1-2 hours to overnight help.[3]
elp.
) Gentle flicking
Over-dried/HMW DNA  37°C - 42°C 1-2 hours o
periodically.[10]
Use with caution;
- . prolonged high
Difficult Pellets 50°C - 65°C 10 minutes to 1 hour

temperatures can
damage DNA.[4][11]

Experimental Protocols
Protocol 1: Preparation of 1X Tris-EDTA (TE) Buffer (pH
8.0)

This protocol is for the preparation of 100 mL of 1X TE buffer.
Reagents:

e 1 M Tris-HCI, pH 8.0

e 0.5MEDTA, pH 8.0

» Nuclease-free water

Procedure:
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« In a sterile container, combine the following:
o 1 mL of 1 M Tris-HCI, pH 8.0 (Final concentration: 10 mM)
o 0.2 mL of 0.5 M EDTA, pH 8.0 (Final concentration: 1 mM)
o 98.8 mL of nuclease-free water

e Mix the solution thoroughly.

e For long-term storage, the solution can be autoclaved.[12][13] Store at room temperature.
[12]

Protocol 2: Proteinase K Treatment to Remove Protein
Contamination

This protocol is for the removal of protein contaminants from a DNA sample.

Reagents:

DNA sample in TE buffer

Proteinase K solution (20 mg/mL stock)

TE Buffer (pH 8.0)

0.5 M EDTA

Procedure:

o To your DNA sample, add Proteinase K to a final concentration of 50-100 pg/mL.[4]

e Incubate at 50-56°C for 1-2 hours.[14] For complex samples, a longer incubation of up to 12
hours may be necessary.[15]

 Inactivate the Proteinase K by heating the sample to 95°C for 10 minutes. Note that heat
inactivation may not be fully complete.[4]
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e Proceed with a phenol-chloroform extraction to remove the digested proteins and the
Proteinase K itself.

Protocol 3: Phenol-Chloroform Extraction for DNA
Purification

This protocol is for the removal of protein contaminants after cell lysis or Proteinase K
treatment. Caution: Phenol and chloroform are hazardous chemicals. Perform this procedure in
a fume hood with appropriate personal protective equipment.

Reagents:

DNA sample in aqueous buffer

Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0[1]

Chloroform:lsoamy! Alcohol (24:1)[1]

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol

TE Buffer (pH 8.0)

Procedure:

o Start with your DNA sample in a microcentrifuge tube.

e Add an equal volume of phenol:chloroform:isoamyl alcohol.[2]

» Vortex vigorously for 15-30 seconds to create an emulsion.

e Centrifuge at >12,000 x g for 5 minutes at room temperature to separate the phases.

o Carefully transfer the upper aqueous phase containing the DNA to a new tube. Do not
disturb the white interface, which contains precipitated proteins.[7]
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e Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in steps 3 and
4.

o Transfer the upper aqueous phase to a new tube.

o To precipitate the DNA, add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-
cold 100% ethanol.

e Invert the tube gently several times to mix. A white, stringy precipitate of DNA should become
visible.

e Incubate at -20°C for at least 30 minutes, or overnight.

e Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the DNA.

o Carefully decant the supernatant.

e Wash the pellet with 500 pL of 70% ethanol. Centrifuge for 5 minutes.

o Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes.
o Resuspend the clean DNA pellet in an appropriate volume of TE buffer.

Visualizations
Troubleshooting Workflow for DNA Dissolution
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DNA Pellet Not Dissolving

Is the pellet white, chalky, and hard?

Yes

No
Over-dried Pellet Can you smell ethanol?

es No

Residual Ethanol Is the pellet gooey or sticky?

Solution: Incubate at 37-60°C

with gentle agitation. Yes No
Rlosinichsacchiande s TE buffer pH ~8.0 and fresh?
Contamination
Solution: Re-precipitate DNA No Yes

and dry carefully.

Incorrect Buffer pH Is it High Molecular Weight (HMW) DNA?
Solution: Proteinase K treatment Yes
and/or Phenol-Chloroform extraction.
HMW DNA

Solution: Prepare fresh TE buffer
at pH 8.0.

Solution: Dissolve gently at 4°C overnight
or with mild heat. Use more buffer.

\J

DNA Dissolved

Click to download full resolution via product page

Caption: A flowchart for troubleshooting issues with dissolving DNA pellets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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